ethyl 3-{3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-amido}benzoate
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Overview
Description
The compound “Ethyl 3-[({3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophen-2-yl}carbonyl)amino]benzoate” is a complex organic molecule. It contains several functional groups, including an ester group (benzoate), a sulfamoyl group, a thiophene ring, and a methoxyphenyl group. These functional groups suggest that this compound may have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring (thiophene). The presence of these groups will influence the overall shape and electronic structure of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfamoyl and ester groups could impact its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Antibacterial and Antifungal Activities
Research indicates the potential of related compounds in antimicrobial applications. For example, a study on the synthesis and characterization of new quinazolines, which are structurally related to the compound , demonstrated significant antibacterial and antifungal activities against various strains like Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).
Crystal Packing and Interactions
Another area of research focuses on crystal packing and molecular interactions. A study on ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate revealed unique nonhydrogen bonding interactions in crystal structures, which have implications in material science and molecular engineering (Zhang, Wu, & Zhang, 2011).
Anti-Cancer Properties
Compounds similar to Ethyl 3-[({3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophen-2-yl}carbonyl)amino]benzoate have shown potential as anti-cancer agents. A study on thiophene and benzothiophene derivatives, which are structurally akin, indicated significant anti-proliferative activity against various cancer cell lines (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Optical Nonlinear Properties
Research into the optical nonlinear properties of similar compounds shows potential for applications in photonics. A study on Schiff base compounds derived from ethyl-4-amino benzoate, a structurally related compound, demonstrated notable nonlinear optical properties, suggesting their use in optical devices (Abdullmajed et al., 2021).
Supramolecular Structures
Investigations into the supramolecular structures of related compounds have been conducted. For instance, a study on ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate showed hydrogen-bonded structures, essential in the design of molecular assemblies (Portilla et al., 2007).
Synthesis and Derivatives
A significant amount of research is dedicated to the synthesis and development of derivatives of related compounds. The creation of novel derivatives opens avenues for discovering new applications in various fields of chemistry and pharmacology. For instance, research on the synthesis of thiazoles and their fused derivatives with antimicrobial activities demonstrates the potential for developing new therapeutic agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-[[3-[(4-methoxyphenyl)-methylsulfamoyl]thiophene-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S2/c1-4-30-22(26)15-6-5-7-16(14-15)23-21(25)20-19(12-13-31-20)32(27,28)24(2)17-8-10-18(29-3)11-9-17/h5-14H,4H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMKGMPIGOTLBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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